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This guide is intended for researchers, scientists, and product development professionals

working with Rebaudioside D (Reb D). It provides in-depth technical support, troubleshooting

advice, and validated protocols to mitigate degradation during food and beverage processing.

Our approach is grounded in the fundamental principles of glycoside chemistry and extensive

experience in the application of high-purity sweeteners.

Understanding Rebaudioside D and its Stability
Profile
Rebaudioside D is a steviol glycoside prized for its clean, sugar-like taste and high sweetness

intensity.[1] Structurally, it is a complex molecule with multiple glucose units attached to a

central steviol core. These glycosidic linkages are the primary sites of potential degradation.

While Reb D is one of the more stable steviol glycosides, its integrity can be compromised

under certain processing conditions, primarily through acid-catalyzed hydrolysis. This process

involves the cleavage of glycosidic bonds, leading to a stepwise loss of glucose units. The

ultimate degradation product is steviol, which can impart undesirable bitter notes.
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The stability of Reb D is influenced by three key factors: pH, temperature, and the food matrix.

Generally, Reb D exhibits good stability in a pH range of 4 to 8. However, in highly acidic

environments (pH < 4), particularly when combined with elevated temperatures (> 60°C), the

rate of degradation increases significantly.

Troubleshooting Guide: A Proactive Approach to
Preventing Reb D Degradation
This section addresses common challenges encountered during the use of Reb D in various

food and beverage applications.

Issue: Loss of Sweetness and Emergence of Off-Notes
in Acidic Beverages (e.g., Carbonated Soft Drinks,
Juices)
Question: We are developing a low-pH beverage (pH 3.2) and are observing a gradual loss of

sweetness and the development of a bitter aftertaste during shelf-life studies. What is the likely

cause and how can we mitigate it?

Answer: The observed changes are classic indicators of Rebaudioside D degradation via acid-

catalyzed hydrolysis. At a pH of 3.2, especially when subjected to thermal processing or

extended storage at ambient temperatures, the glycosidic bonds of Reb D are susceptible to

cleavage.

Causality: The acidic environment protonates the oxygen atom of the glycosidic bond, making

the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads

to the sequential removal of glucose units, resulting in less sweet steviol glycosides and

ultimately the bitter-tasting steviol.

Troubleshooting Steps:

pH Optimization: If the formulation allows, consider raising the pH to 4.0 or higher. Even a

small increase in pH can significantly reduce the rate of hydrolysis.

Thermal Process Minimization: Employ High-Temperature Short-Time (HTST) or Ultra-High-

Temperature (UHT) processing instead of prolonged pasteurization. This minimizes the total
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heat exposure of the Reb D molecule.

Ingredient Synergy:

Hydrocolloids: Certain hydrocolloids, such as pectin or carboxymethylcellulose (CMC), can

create a protective matrix around the Reb D molecule, sterically hindering the access of

hydronium ions to the glycosidic linkages.[1]

Polyols: The inclusion of erythritol or other polyols can improve the overall sweetness

profile and may exert a protective effect on Reb D stability through water activity reduction.

Accelerated Shelf-Life Testing: Conduct an accelerated shelf-life study to model the

degradation kinetics and predict long-term stability under your specific processing and

storage conditions. (See Section 4.1 for protocol).

Issue: Inconsistent Sweetness and Browning in Baked
Goods (e.g., Cookies, Cakes)
Question: We are incorporating Reb D into a cookie formulation. We've noticed variable

sweetness in the final product and some batches exhibit more browning than expected. What

could be the cause?

Answer: The challenges in your bakery application likely stem from two distinct chemical

phenomena: thermal degradation and interaction with components involved in the Maillard

reaction.

Causality:

Thermal Degradation: While Reb D is generally heat stable, prolonged exposure to high

baking temperatures can lead to some degradation, resulting in sweetness loss.

Maillard Reaction: The Maillard reaction, responsible for the browning and flavor

development in baked goods, occurs between reducing sugars and amino acids.[2][3][4]

While Reb D itself does not directly participate in the Maillard reaction, its presence can

influence the reaction environment. Furthermore, if minor degradation of Reb D occurs, the

released glucose molecules can act as reducing sugars, contributing to browning.[5]
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Troubleshooting Steps:

Homogenous Incorporation: Ensure that the Reb D is thoroughly and evenly dispersed

throughout the dough or batter. Inadequate mixing can lead to localized "hot spots" of high

sweetener concentration and areas with little to no sweetness.

Baking Time and Temperature Optimization: Experiment with slightly lower baking

temperatures for a longer duration to minimize the thermal stress on the Reb D molecule.

pH Control of Dough/Batter: The Maillard reaction is favored under slightly alkaline

conditions.[6] While not always feasible, slight adjustments to the pH of your dough may help

control the rate of browning.

Ingredient Selection: Be mindful of the levels of reducing sugars and free amino acids in your

formulation, as these are the primary drivers of the Maillard reaction.

Issue: Phase Separation or Cloudiness in Dairy
Products (e.g., UHT Milk, Yogurt)
Question: We are formulating a UHT-treated flavored milk with Reb D and are observing some

protein precipitation and cloudiness after storage. Is the Reb D causing this?

Answer: It is unlikely that Reb D is the direct cause of protein precipitation. Steviol glycosides

are generally stable in dairy matrices.[7] The issue is more likely related to the overall

formulation stability, which can be influenced by the addition of any new ingredient.

Causality: The stability of milk proteins is a delicate balance of electrostatic and steric forces.

Changes in pH, ionic strength, or interactions with other components can disrupt this balance,

leading to aggregation and precipitation. While Reb D is non-ionic, its addition, along with other

flavoring components, can subtly alter the overall environment of the milk system.

Troubleshooting Steps:

Stabilizer System Optimization: Review and potentially adjust your stabilizer system. The use

of hydrocolloids like carrageenan, gellan gum, or pectin can help maintain protein

suspension and prevent sedimentation.[8][9][10]
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Order of Ingredient Addition: The sequence in which ingredients are added during processing

can impact the final product stability. Experiment with adding the Reb D at different stages of

the process.

Homogenization Efficiency: Ensure that your homogenization process is optimized to create

a stable fat emulsion, as this also contributes to overall product stability.

pH Monitoring: Carefully monitor the pH of the final product. Even minor shifts can impact

protein stability, especially in cultured products like yogurt.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Rebaudioside D?

Under acidic conditions, the primary degradation pathway is the sequential hydrolysis of the

glucose units. The initial degradation product is often Rebaudioside A, followed by other steviol

glycosides with fewer glucose units, and ultimately steviol.[11]

Q2: Can enzymatic degradation of Reb D occur in food products?

While enzymatic browning and other enzymatic reactions are common in food processing,

there is currently limited evidence to suggest that common food enzymes significantly degrade

Rebaudioside D under typical processing conditions. The primary concern remains acid and

thermal hydrolysis.

Q3: How does the food matrix impact the sensory profile of Reb D and its potential off-notes?

The food matrix can significantly influence the perception of sweetness and any potential off-

notes. For example, in beverages, other ingredients can either mask or accentuate any

bitterness that may arise from minor degradation.[12][13][14] In complex matrices like baked

goods, the flavors developed through the Maillard reaction can help to create a more rounded

and balanced sweetness profile.

Q4: Are there analytical methods to quantify Reb D and its degradation products?

Yes, High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a

Mass Spectrometer (MS) is the gold standard for the analysis of Reb D and its degradation
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products.[15][16][17] HPLC-MS/MS offers the highest sensitivity and specificity for identifying

and quantifying these compounds in complex food matrices.[18][19]

Experimental Protocols
Protocol: Accelerated Shelf-Life Study for Reb D in a
Beverage
This protocol uses the Arrhenius model to predict the long-term stability of Reb D in a beverage

by accelerating degradation at elevated temperatures.[20][21][22][23]

Objective: To determine the degradation rate of Reb D in a beverage at various temperatures

and predict its shelf-life at ambient storage conditions.

Materials:

Your test beverage containing Reb D.

Temperature-controlled incubators or water baths set at 40°C, 50°C, and 60°C.

Refrigerator or temperature-controlled chamber for control samples (e.g., 20°C).

HPLC-UV or HPLC-MS/MS system for Reb D quantification.

Sterile sample containers.

Methodology:

Sample Preparation: Prepare a homogenous batch of your beverage sweetened with a

known concentration of Reb D.

Aliquoting: Dispense the beverage into multiple, sealed, and labeled sample containers for

each temperature condition and time point.

Storage:

Place the samples in the respective temperature-controlled environments (40°C, 50°C,

and 60°C).
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Store control samples at the intended ambient storage temperature (e.g., 20°C).

Sampling Schedule: Withdraw samples at predetermined intervals (e.g., Day 0, Day 3, Day

7, Day 14, Day 21, Day 28). The frequency of sampling will depend on the expected rate of

degradation at each temperature.

Sample Analysis:

At each time point, cool the samples to room temperature.

Prepare the samples for HPLC analysis according to your validated method. This may

involve filtration and dilution.

Quantify the concentration of Reb D in each sample.

Data Analysis:

For each temperature, plot the concentration of Reb D versus time.

Determine the degradation rate constant (k) at each temperature, assuming first-order

kinetics.

Create an Arrhenius plot by plotting the natural logarithm of the rate constants (ln(k))

versus the inverse of the absolute temperature (1/T).

Use the Arrhenius equation to extrapolate the degradation rate at the intended storage

temperature and predict the shelf-life.

Visualization of Degradation Pathways and
Workflows
Acid-Catalyzed Hydrolysis of Rebaudioside D
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Caption: Simplified pathway of Reb D acid hydrolysis.

Experimental Workflow for Accelerated Shelf-Life Study
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Caption: Workflow for accelerated shelf-life testing.

Quantitative Data Summary
Parameter Condition Observation Reference

pH Stability pH 4-8 Generally stable [7]

pH < 4
Increased rate of

hydrolysis
[18]

Thermal Stability Up to 80°C
Good stability in most

systems
[18]

> 120°C
Potential for

degradation
[2]

Degradation Products Acid Hydrolysis

Rebaudioside A, other

steviol glycosides,

steviol

[11]

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b11924963/docs?utm_src=pdf-body-img#technical-support-center-stabilizing-rebaudioside-d-in-food-processing-applications
https://journal.pan.olsztyn.pl/Stevia-and-Steviol-Glycosides-in-Dairy-Products-An-Overview-on-Usage-Microbial-Dynamics,214748,0,2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907853/
https://www.ragus.co.uk/the-maillard-reaction-the-science-behind-flavour-and-colour-in-foods-and-beverages/
https://www.researchgate.net/publication/306136225_Controlled_hydrolysis_studies_of_the_diterpene_glycosides_rebaudioside_D_and_rebaudioside_E_of_Stevia_rebaudiana_bertoni
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11924963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Current time inform
Chaturvedula, V. S. P., & Prakash, I. (2014). Structural Characterization of the Degradation
Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic
Conditions. International Journal of Molecular Sciences, 15(1), 1014–1024.
Koyama, E., Kitazawa, K., Ohori, Y., Izawa, O., & Kakegawa, K. (2019). Validation of
UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods
and Beverages. Foods, 8(10), 473.
Prakash, I., Chaturvedula, V. S. P., & Markosyan, A. (2014). Isolation and Characterization of
a Novel Rebaudioside M Isomer from a Bioconversion Reaction of Rebaudioside A and NMR
Comparison Studies of Rebaudioside M Isolated from Stevia rebaudiana Bertoni and Stevia
rebaudiana Morita. Biomolecules, 4(2), 374–389.
Chaturvedula, V. S. P., & Prakash, I. (2014). Structural characterization of the hydrolysis
products of the sweet diterpene glycoside, rebaudioside M. Journal of Chemical and
Pharmaceutical Research, 6(1), 606-611.
Chaturvedula, V. S. P., & Prakash, I. (2014). Structural characterization of the degradation
products of a minor natural sweet diterpene glycoside Rebaudioside M under acidic
conditions. PubMed, 24424316.
Chen, L., et al. (2022). Highly efficient production of rebaudioside D enabled by structure-
guided engineering of bacterial glycosyltransferase YojK. Frontiers in Bioengineering and
Biotechnology, 10, 969850.
Chaturvedula, V. S. P., & Prakash, I. (2014). Structural Characterization of the Degradation
Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic
Conditions.
Aranda-González, I., Moguel-Ordóñez, Y., & Betancur-Ancona, D. (2014). Rapid HPLC
Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown
in the Southeast of México. SCIRP.
Kanegrade. (2024). The Maillard reaction: the science behind flavour and colour in foods and
beverages.
Shingissov, A., et al. (2020). Determination of the shelf life of a functional beverage by
accelerated testing. E3S Web of Conferences, 159, 03009.
Kanegrade. (2024). Avoiding Off-Notes in Beverages | Causes & Solutions.
Moskowitz, H. R., & Noel, G. (1976). Effects of hydrocolloids on flavour and odour intensities
of aromatic compounds. Journal of Texture Studies, 7(1), 91-101.
Campden BRI. (2023).
Mandiuk, B., et al. (2024). Maillard reaction in food technologies. Food Science and
Technology, 44, e20230234.
Chaturvedula, V. S. P., & Prakash, I. (2011). Acid and Alkaline Hydrolysis Studies of
Stevioside and Rebaudioside A. Journal of Applied Pharmaceutical Sciences, 1(8), 104-108.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11924963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rahman, T., et al. (2021). Food Processing and Maillard Reaction Products: Effect on
Human Health and Nutrition. International Journal of Food Science, 2021, 8893527.
Aranda-González, I., Moguel-Ordoñez, Y., & Betancur-Ancona, D. (2014). (PDF) Rapid
HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni
Grown in the Southeast of México.
Wölwer-Rieck, U., et al. (2010). Investigations on the Stability of Stevioside and
Rebaudioside A in Soft Drinks. Journal of Agricultural and Food Chemistry, 58(22), 12216–
12220.
Kim, H. J., et al. (2021). (PDF) Validation of an HPLC Method for Pretreatment of Steviol
Glycosides in Fermented Milk.
Chaturvedula, V. S. P., & Prakash, I. (2011). Controlled hydrolysis studies of the diterpene
glycosides rebaudioside D, and rebaudioside E of Stevia rebaudiana bertoni | Request PDF.
Gardana, C., et al. (2018). Analysis of Commercial Stevia Extracts Composition by HPLC
and UHPLC-MS-MS-QTOF. Chemical Engineering Transactions, 68, 25-30.
Prakash, I., et al. (2014). Major pathways of degradation of rebaudioside M (7) under
hydrolytic conditions. Journal of Agricultural and Food Chemistry, 62(4), 863-870.
Chaturvedula, V. S. P., & Prakash, I. (2011). Acid and Alkaline Hydrolysis Studies of
Stevioside and Rebaudioside A. Journal of Applied Pharmaceutical Science, 01(08), 104-
108.
Martono, Y., et al. (2018). Degradation study of stevioside using RP-HPLC and ESI-MS/MS.
Malaysian Journal of Fundamental and Applied Sciences, 14(1-2), 134-139.
Shingissov, A., et al. (2020). (PDF) Determination of the shelf life of a functional beverage by
accelerated testing.
Grotz, V. L., & Johnson, A. J. (2022). Mechanisms of Rebaudioside A Degradation and
Ingredient-Sweetener Interactions in Beverages during Storage. Molecules, 27(5), 1385.
EFSA Panel on Food Additives and Flavourings (FAF), et al. (2023). Safety evaluation of the
food additive steviol glycosides, predominantly Rebaudioside M, produced by fermentation
using Yarrowia lipolytica VRM. EFSA Journal, 21(12), e08433.
Symrise. (n.d.). Challenge #1 Rebalance the sweetness perception and masking unwanted
off-notes in sugar reduced beverages.
Chen, Y. (2016). Kinetics of Rebaudioside A Degradation in Buffer Solutions as Affected by
UV Light Exposure. AUETD Home.
Deeth, H. C., & Lewis, M. J. (2019). Changes in stability and shelf-life of ultra-high
temperature treated milk during long term storage at different temperatures. Journal of Dairy
Science, 102(11), 9689-9701.
Wang, Y., et al. (2020). A strategy to increase rebaudioside A content based on one-step
bioconversion of Stevia extract to steviol. Green Chemistry, 22(16), 5349-5357.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11924963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prakash, I., et al. (2012). Stability of rebaudioside A under acidic conditions and its
degradation products.
Datta, N., & Deeth, H. C. (2001). (PDF) Changes in stability and shelf-life of ultra-high
temperature treated milk during long term storage at different temperatures.
BAKERpedia. (n.d.). Maillard Reaction | Baking Processes.
Wang, S., et al. (2025). Maillard Reaction in Flour Product Processing: Mechanism, Impact
on Quality, and Mitigation Strategies of Harmful Products. Foods, 14(15), 2345.
FAO/WHO Expert Committee on Food Additives. (2019). (Framework for) STEVIOL
GLYCOSIDES. FAO Knowledge Repository.
Grotz, V. L., & Johnson, A. J. (2022). Mechanisms of Rebaudioside A Degradation and
Ingredient-Sweetener Interactions in Beverages during Storage. Semantic Scholar.
Mahato, S., et al. (2023). Stevia and Steviol Glycosides in Dairy Products: An Overview on
Usage, Microbial Dynamics, and Gut Health Effects – a Review Article.
Musa, A., et al. (2014). Stability of Stevioside and Glucosyl-Stevioside under Acidic
Conditions and its Degradation Products.
Wikström, M. (2016). Stability of ultra-high temperature treated milk.
U.S. Food and Drug Administration. (2023).
Pyure Organic. (2024). From Leaf to Product: Reb A, Reb M, and Reb D Explained.
Wang, X., et al. (2023). Influence of Hydrocolloids on Lipid Digestion and Vitamin D
Bioaccessibility of Emulsion-Filled Soft Gels. Foods, 12(15), 2879.
DPO International. (n.d.). Improving The Taste Of Reduced-Sugar Beverages.
Compound Solutions. (2025).
Ingredion. (2025). All About Shelf-Stable Dairy Product Varieties: Smart Nutrition for a
Sustainable Future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. ragus.co.uk [ragus.co.uk]

3. nuft.edu.ua [nuft.edu.ua]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b11924963?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/229917684_Effects_of_hydrocolloids_on_flavour_and_odour_intensities_of_aromatic_compounds
https://www.ragus.co.uk/the-maillard-reaction-the-science-behind-flavour-and-colour-in-foods-and-beverages/
https://nuft.edu.ua/doi/doc/ujfs/2023/2/4.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11924963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition -
PMC [pmc.ncbi.nlm.nih.gov]

5. Maillard Reaction in Flour Product Processing: Mechanism, Impact on Quality, and
Mitigation Strategies of Harmful Products [mdpi.com]

6. bakerpedia.com [bakerpedia.com]

7. Stevia and Steviol Glycosides in Dairy Products: An Overview on Usage, Microbial
Dynamics, and Gut Health Effects – a Review Article [journal.pan.olsztyn.pl]

8. Changes in stability and shelf-life of ultra-high temperature treated milk during long term
storage at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. pub.epsilon.slu.se [pub.epsilon.slu.se]

11. researchgate.net [researchgate.net]

12. kanegrade.com [kanegrade.com]

13. symrise.com [symrise.com]

14. dpointernational.com [dpointernational.com]

15. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its
Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

16. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia
rebaudiana Bertoni Grown in the Southeast of México [scirp.org]

17. researchgate.net [researchgate.net]

18. Structural Characterization of the Degradation Products of a Minor Natural Sweet
Diterpene Glycoside Rebaudioside M under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. e3s-conferences.org [e3s-conferences.org]

21. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI
[campdenbri.co.uk]

22. researchgate.net [researchgate.net]

23. Safety evaluation of the food additive steviol glycosides, predominantly Rebaudioside M,
produced by fermentation using Yarrowia lipolytica VRM - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Stabilizing Rebaudioside D in
Food Processing Applications]. BenchChem, [2026]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4745522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4745522/
https://www.mdpi.com/2304-8158/14/15/2721
https://www.mdpi.com/2304-8158/14/15/2721
https://bakerpedia.com/processes/maillard-reaction/
https://journal.pan.olsztyn.pl/Stevia-and-Steviol-Glycosides-in-Dairy-Products-An-Overview-on-Usage-Microbial-Dynamics,214748,0,2.html
https://journal.pan.olsztyn.pl/Stevia-and-Steviol-Glycosides-in-Dairy-Products-An-Overview-on-Usage-Microbial-Dynamics,214748,0,2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745408/
https://www.researchgate.net/publication/335787120_Changes_in_stability_and_shelf-life_of_ultra-high_temperature_treated_milk_during_long_term_storage_at_different_temperatures
https://pub.epsilon.slu.se/16429/1/karlsson_m_191114.pdf?utm_source=chatgpt.com
https://www.researchgate.net/publication/306136225_Controlled_hydrolysis_studies_of_the_diterpene_glycosides_rebaudioside_D_and_rebaudioside_E_of_Stevia_rebaudiana_bertoni
https://www.kanegrade.com/the-bitter-truth-the-most-common-off-notes-in-beverage-products-and-how-to-avoid-them/
https://www.symrise.com/content-hub/beverages/non-alcoholic-beverages/taste-balancing/challenge-1-rebalance-the-sweetness-perception-and-masking-unwanted-off-notes-in-sugar-reduced-beverages/?region=GLOBAL&cHash=54fd0e05878bf7926ccbe359c01dfe24
https://dpointernational.com/wp-content/uploads/2022/04/April-2022-Improving-The-Taste-Of-Reduced-Sugar-Beverages.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647612/
https://www.scirp.org/journal/paperinformation?paperid=49606
https://www.scirp.org/journal/paperinformation?paperid=49606
https://www.researchgate.net/publication/276497363_Rapid_HPLC_Method_for_Determination_of_Rebaudioside_D_in_Leaves_of_Stevia_rebaudiana_Bertoni_Grown_in_the_Southeast_of_Mexico
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3907853/
https://www.researchgate.net/publication/259724751_Structural_Characterization_of_the_Degradation_Products_of_a_Minor_Natural_Sweet_Diterpene_Glycoside_Rebaudioside_M_under_Acidic_Conditions
https://www.e3s-conferences.org/articles/e3sconf/pdf/2020/24/e3sconf_tpacee2020_01003.pdf
https://www.campdenbri.co.uk/blogs/accelerated-shelf-life-testing.php
https://www.campdenbri.co.uk/blogs/accelerated-shelf-life-testing.php
https://www.researchgate.net/publication/341158994_Determination_of_the_shelf_life_of_a_functional_beverage_by_accelerated_testing
https://pmc.ncbi.nlm.nih.gov/articles/PMC10731492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10731492/
https://www.benchchem.com/product/b11924963/docs#technical-support-center-stabilizing-rebaudioside-d-in-food-processing-applications
https://www.benchchem.com/product/b11924963/docs#technical-support-center-stabilizing-rebaudioside-d-in-food-processing-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11924963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b11924963/docs#technical-support-center-stabilizing-
rebaudioside-d-in-food-processing-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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